H-Cit-PABA
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Overview
Description
H-Cit-PABA, also known as N-Alpha-(4-aminobenzoyl)-L-cyclic peptide, is a chemical compound with the molecular formula C13H20N4O3 and a molar mass of 280.32 g/mol . It is a white crystalline solid that is soluble in water and organic solvents. This compound is relatively stable and has a high melting point . This compound is primarily used in the field of medicine, particularly as an intermediate in the synthesis of polypeptide drugs, such as those used for tumor treatment and growth factor drugs .
Preparation Methods
The preparation of H-Cit-PABA is relatively complex and typically involves a multi-step synthesis reaction. One common synthetic route involves reacting an amino acid with an acylating agent to form an intermediate, which is then purified and crystallized to obtain this compound . For example, one method involves the reaction of (S)-2-amino-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide with piperidine in N,N-dimethylformamide at room temperature for 30 minutes . The mixture is then subjected to further purification steps to yield the final product.
Chemical Reactions Analysis
H-Cit-PABA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include piperidine, N,N-dimethylformamide, and dry dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with piperidine in N,N-dimethylformamide results in the formation of (S)-2-amino-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide .
Scientific Research Applications
H-Cit-PABA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an intermediate in the synthesis of polypeptide drugs, including those used for tumor treatment and growth factor drugs . In chemistry, it is used as an analytical reagent or catalyst in chemical biological research .
Mechanism of Action
The mechanism of action of H-Cit-PABA involves its interaction with specific molecular targets and pathways. For example, para-aminobenzoic acid (PABA), a related compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . PABA is converted to folate by the enzyme dihydropteroate synthetase, and this pathway is essential for DNA synthesis and replication . This compound may exert its effects through similar pathways, although further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
H-Cit-PABA can be compared with other similar compounds, such as para-aminobenzoic acid (PABA) and its derivatives. PABA is an aromatic compound with the molecular formula C7H7NO2 and is used as a building block in pharmaceuticals . It has various biological activities, including anticancer, antibacterial, and antiviral properties . Another similar compound is monomethyl auristatin, which is used in antibody-drug conjugates for targeted cancer treatment .
Similar Compounds
- Para-aminobenzoic acid (PABA)
- Monomethyl auristatin
- Valine-citrulline (Val-Cit) linker
Properties
IUPAC Name |
2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJITHAVZJBOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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